An In-depth Technical Guide to 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and prospective applications of the novel compound 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline. As a molecule incorporating the privileged N-arylpiperazine scaffold, this compound is of significant interest to the medicinal chemistry and drug development communities.[1][2][3] This document synthesizes data from analogous structures to predict the physicochemical properties, spectral characteristics, and reactivity of the title compound. Furthermore, detailed hypothetical protocols for its synthesis and analytical characterization are presented, offering a foundational framework for researchers entering this chemical space. The guide also explores the potential pharmacological activities based on structure-activity relationships of related compounds.
Introduction: The Promise of a Privileged Scaffold
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved drugs targeting a wide array of therapeutic areas, including oncology, psychiatry, and infectious diseases.[1][4][5] The versatility of the piperazine ring, with its two nitrogen atoms, allows for fine-tuning of physicochemical properties such as solubility and basicity, which are critical for pharmacokinetic profiles.[2][6] The title compound, 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline, combines this privileged scaffold with an aniline moiety and a dimethylaminoacetyl group, suggesting a rich potential for biological activity and diverse chemical reactivity. This guide aims to provide a detailed, predictive analysis of this compound to stimulate and inform further research and development.
Predicted Chemical and Physical Properties
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Rationale and Comparative Data |
| IUPAC Name | 2-(dimethylamino)-1-(4-(4-aminophenyl)piperazin-1-yl)ethan-1-one | Based on standard IUPAC nomenclature rules. |
| CAS Number | Not assigned (as of the date of this publication) | The compound is likely novel or not widely commercialized. |
| Molecular Formula | C14H22N4O | Derived from its chemical structure. |
| Molecular Weight | 262.35 g/mol | Calculated from the molecular formula. |
| Appearance | Predicted to be a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown. | Aniline derivatives are often colored solids.[7] |
| Melting Point | Estimated to be in the range of 100-150 °C. | N-acylpiperazines and substituted anilines often have melting points in this range. For example, 1-acetylpiperazine has a melting point of 31-34°C, but the addition of the bulky aryl group would significantly increase this.[8][9] |
| Solubility | Predicted to have moderate solubility in water and good solubility in polar organic solvents like methanol and DMSO. | The presence of multiple nitrogen atoms capable of hydrogen bonding will enhance aqueous solubility.[7] The dimethylamino group and the aniline can be protonated, further increasing water solubility at acidic pH. |
| pKa | Two primary pKa values are predicted. One for the aniline nitrogen (around 4-5) and another for the dimethylamino nitrogen (around 8-9). The piperazine nitrogens will have their basicity influenced by the adjacent acetyl and aryl groups. | The pKa of aniline is ~4.6. The pKa of the dimethylamino group in related structures is typically in the 8-9 range. The piperazine nitrogen attached to the acetyl group will be significantly less basic due to amide resonance.[6][10] |
Proposed Synthetic Pathways
The synthesis of 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline can be approached through a multi-step process, leveraging well-established reactions in organic chemistry. A plausible and efficient synthetic route is outlined below.
Retrosynthetic Analysis
A logical retrosynthetic analysis suggests a convergent approach, starting from commercially available materials.
Caption: Retrosynthetic analysis of the target molecule.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of 1-(4-nitrophenyl)piperazine
This initial step involves the coupling of an activated nitroaromatic compound with piperazine. The Buchwald-Hartwig amination is a modern and highly efficient method for this transformation.[1]
-
Reaction: 1-chloro-4-nitrobenzene + Piperazine → 1-(4-nitrophenyl)piperazine
-
Reagents and Conditions:
-
1-chloro-4-nitrobenzene (1.0 eq)
-
Piperazine (1.5 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
NaOtBu (2.0 eq)
-
Toluene, 100 °C, 12 h
-
-
Work-up: After cooling, the reaction mixture is filtered through celite, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel.
Step 2: Reduction of the Nitro Group
The nitro group is then reduced to the corresponding aniline.
-
Reaction: 1-(4-nitrophenyl)piperazine → 4-(piperazin-1-yl)aniline
-
Reagents and Conditions:
-
1-(4-nitrophenyl)piperazine (1.0 eq)
-
Palladium on carbon (10 mol%)
-
Methanol
-
H₂ (balloon), room temperature, 12 h
-
-
Work-up: The reaction mixture is filtered through celite to remove the catalyst, and the solvent is evaporated to yield the product.
Step 3: Acylation with Dimethylaminoacetyl Chloride
The final step is the acylation of the secondary amine of the piperazine ring.
-
Reaction: 4-(piperazin-1-yl)aniline + 2-(dimethylamino)acetyl chloride → 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline
-
Reagents and Conditions:
-
4-(piperazin-1-yl)aniline (1.0 eq)
-
2-(dimethylamino)acetyl chloride hydrochloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane
-
0 °C to room temperature, 6 h
-
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Caption: Proposed synthetic workflow for the target molecule.
Reactivity and Chemical Behavior
The molecule possesses three key reactive centers: the aniline nitrogen, the piperazine nitrogens, and the dimethylamino group.
-
Aniline Moiety: The primary aromatic amine can undergo typical reactions of anilines, such as diazotization followed by Sandmeyer reactions, and electrophilic aromatic substitution (though the ring is activated, the bulky piperazine group may provide steric hindrance).
-
Piperazine Ring: The nitrogen atom of the piperazine attached to the aniline is less nucleophilic due to the delocalization of its lone pair into the aromatic ring. The other piperazine nitrogen, being part of an amide, is also not nucleophilic.
-
Dimethylamino Group: This tertiary amine is basic and can be protonated. It can also undergo N-oxidation or participate in reactions like the Cope elimination under specific conditions.[11]
Potential Applications and Pharmacological Profile
The structural motifs present in 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline suggest several potential applications in drug discovery.
-
CNS-active Agents: N-arylpiperazines are well-known for their activity on central nervous system receptors, particularly serotonergic and dopaminergic receptors.[12][13][14] Derivatives of this class are used as antidepressants, antipsychotics, and anxiolytics.[14] The title compound could be investigated for similar activities.
-
Anticancer Agents: The N-arylpiperazine scaffold is also found in several anticancer drugs, often acting as kinase inhibitors.[2][4][15] Further derivatization of the aniline moiety could lead to potent antiproliferative agents.
-
Antimicrobial Agents: Piperazine derivatives have shown a broad spectrum of antimicrobial and antifungal activities.[16][17][18] The title compound could be screened for its efficacy against various pathogens.
Analytical Characterization
A comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound.
Table 2: Proposed Analytical Methods
| Technique | Expected Results and Interpretation |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aniline ring, the methylene protons of the piperazine ring, the methylene protons of the acetyl group, and the methyl protons of the dimethylamino group. The integration of these signals should correspond to the number of protons in each environment.[16][19] |
| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the piperazine carbons, the carbonyl carbon of the acetyl group, and the methyl carbons of the dimethylamino group.[12][16] |
| Mass Spectrometry (MS) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.[7][20] |
| Infrared (IR) Spectroscopy | The IR spectrum is expected to show characteristic absorption bands for N-H stretching of the aniline, C=O stretching of the amide, and C-N stretching of the amines.[16][21] |
| High-Performance Liquid Chromatography (HPLC) | HPLC can be used to determine the purity of the compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a modifier like formic acid or TFA) would be appropriate. UV detection would be effective due to the aromatic aniline chromophore.[22] |
Detailed HPLC Protocol
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Caption: Workflow for HPLC analysis of the target compound.
Safety and Handling
While specific toxicological data for 4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline is unavailable, precautions should be taken based on the known hazards of its structural components.
-
Aniline Derivatives: Many aniline derivatives are toxic and can be absorbed through the skin. They are potential irritants and may be harmful if inhaled or ingested.
-
Piperazine Derivatives: Some piperazine derivatives can cause skin and respiratory irritation.[23]
-
General Precautions:
-
Handle the compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for analogous compounds for more detailed information.
-
Conclusion
4-[4-(dimethylaminoacetyl)-piperazin-1-yl]aniline is a novel compound with significant potential in medicinal chemistry and drug discovery. By leveraging the privileged N-arylpiperazine scaffold, this molecule presents a promising starting point for the development of new therapeutic agents. This in-depth technical guide, based on predictive analysis and data from analogous structures, provides a solid foundation for researchers to synthesize, characterize, and explore the pharmacological potential of this and related compounds. The proposed synthetic routes are robust and utilize well-established methodologies, while the outlined analytical techniques will ensure the rigorous characterization of the final product. As with any novel chemical entity, careful handling and adherence to safety protocols are paramount.
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